Fmoc-D-Arg(Pbf)-OH

説明

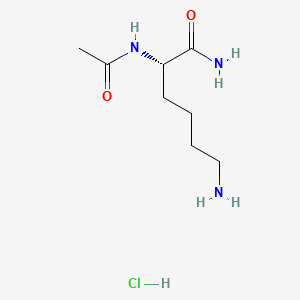

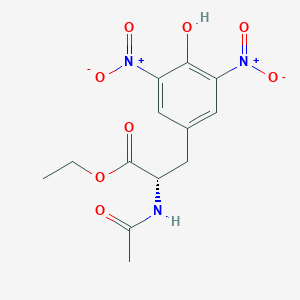

Fmoc-D-Arg(Pbf)-OH, also known as this compound, is a useful research compound. Its molecular formula is C34H40N4O7S and its molecular weight is 648.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ペプチド合成

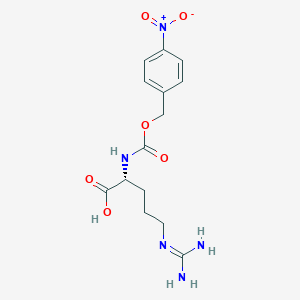

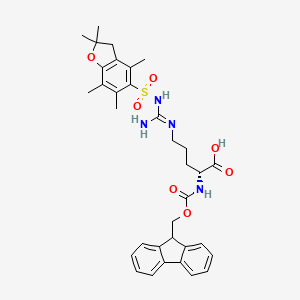

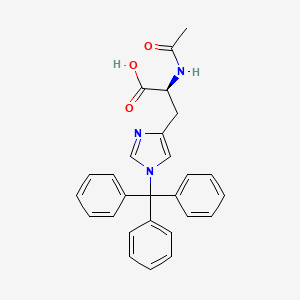

Fmoc-D-Arg(Pbf)-OHは、ペプチドの合成において一般的に使用されます {svg_1}. Fmoc基(9-フルオレニルメトキシカルボニル)は、固相ペプチド合成で使用される保護基です。これはアミノ基を保護し、その後は温和な条件下で選択的に脱保護することができます。 Pbf(2,2,4,6,7-ペンタメチル-2,3-ジヒドロ-1-ベンゾフラン-5-スルホンアミド)基は、アルギニンのグアニジノ基を保護します {svg_2}.

ペプチド合成における開裂と脱保護

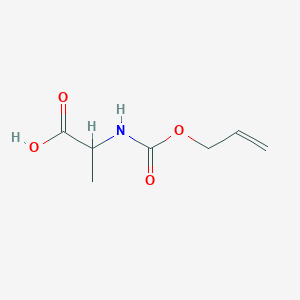

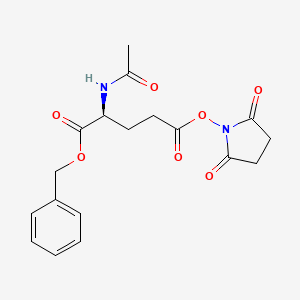

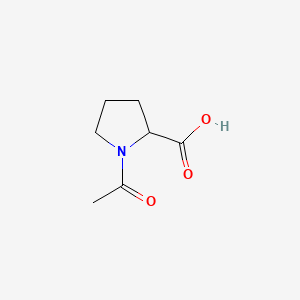

Fmoc基は、ペプチド合成プロセス中に除去され、アミノ基がペプチド結合の形成に参加できるようにします {svg_3}. Pbf基は、特定の条件下で除去することもでき、アルギニンのグアニジノ基を遊離させます {svg_4}.

生化学的研究

This compoundは、生化学的研究、特にタンパク質の構造と機能の研究に使用されます {svg_5}. 特定の配列を持つペプチドを合成する能力により、研究者はこれらのペプチドが生物系で果たす役割を調査することができます。

創薬

This compoundを使用して合成されたペプチドは、創薬に使用することができます {svg_6}. 特定の生物活性を有するペプチドを作成することにより、研究者は潜在的な新しい治療薬を特定することができます。

材料科学

This compoundなどのFmoc修飾アミノ酸は、機能性材料の製造のための構成要素として使用できます {svg_7}. これらの材料は、バイオテンプレート、光学用途、薬物送達など、さまざまな特性と用途を持つことができます {svg_8}.

治療用途

This compoundを使用して合成されたペプチドは、治療特性を持つ可能性があります {svg_9}. たとえば、特定の生物学的標的に作用するように設計することができ、病気の新しい治療法につながる可能性があります {svg_10}.

作用機序

Target of Action

Fmoc-D-Arg(Pbf)-OH is primarily used in the field of peptide synthesis . Its main target is the peptide chain that is being synthesized. The compound plays a crucial role in adding the D-arginine amino acid residue to the C-terminal of the peptide .

Mode of Action

The compound interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . During this process, the Fmoc group (9-fluorenylmethoxycarbonyl) serves as a temporary protecting group for the amino group of the D-arginine residue . The Pbf group (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl) protects the guanidine group of the D-arginine residue . These protecting groups prevent unwanted side reactions during the synthesis process .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the peptide synthesis pathway . The compound is added to the growing peptide chain in a stepwise manner, with each addition followed by the removal of the Fmoc protecting group . This allows for the controlled elongation of the peptide chain .

Result of Action

The result of the action of this compound is the successful incorporation of the D-arginine residue into the peptide chain . This contributes to the formation of the desired peptide with the correct sequence of amino acid residues .

Action Environment

The action of this compound is influenced by several environmental factors. These include the pH and temperature of the reaction, the presence of other reagents, and the specific conditions of the peptide synthesis process . For example, the removal of the Fmoc protecting group typically requires basic conditions . Additionally, the stability of the compound and the efficiency of the peptide synthesis process can be affected by these factors .

生化学分析

Biochemical Properties

Fmoc-D-Arg(Pbf)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Fmoc group is removed by base treatment, typically using piperidine, to expose the amino group for subsequent coupling reactions. The Pbf group remains intact during these steps, protecting the arginine side chain from undesired reactions. This selective protection and deprotection process ensures the accurate assembly of peptide sequences .

Cellular Effects

The effects of this compound on cellular processes are primarily observed during peptide synthesis. The compound itself does not directly influence cell signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using this compound can have significant effects on cells. These peptides can act as signaling molecules, enzyme inhibitors, or therapeutic agents, depending on their sequence and structure. The accurate synthesis of these peptides is essential for studying their biological functions and potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its role in protecting the arginine side chain during peptide synthesis. The Fmoc group is removed by base treatment, exposing the amino group for coupling reactions. The Pbf group remains intact, preventing unwanted side reactions involving the arginine side chain. This selective protection ensures the accurate assembly of peptide sequences. The final deprotection step involves the removal of the Pbf group, typically using trifluoroacetic acid, to yield the desired peptide .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or high temperatures. The temporal effects on cellular function are primarily related to the peptides synthesized using this compound. These peptides can have long-term effects on cellular processes, depending on their stability and degradation rates. In vitro and in vivo studies are essential for understanding these long-term effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily observed through the peptides synthesized using this compound. Different dosages of these peptides can have varying effects on biological systems. Low doses may have minimal effects, while higher doses can lead to significant biological responses. It is essential to determine the optimal dosage for therapeutic applications to avoid potential toxic or adverse effects. Studies in animal models help establish these dosage thresholds and understand the compound’s safety profile .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases during the synthesis process. These interactions are crucial for the accurate assembly of peptide sequences. The metabolic flux and metabolite levels can be influenced by the efficiency of these enzymatic reactions. Understanding these pathways is essential for optimizing peptide synthesis and ensuring the desired biological activity of the synthesized peptides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis. The compound is transported to the site of peptide synthesis, where it interacts with enzymes and other biomolecules involved in the process. The localization and accumulation of this compound can influence the efficiency of peptide synthesis and the quality of the final product. Understanding these transport mechanisms is essential for optimizing peptide synthesis protocols .

Subcellular Localization

The subcellular localization of this compound is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and the cytoplasm. The compound’s activity and function are influenced by its localization within these compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, ensuring its proper function during peptide synthesis. Understanding these localization mechanisms is crucial for optimizing the synthesis process and achieving the desired peptide sequences .

特性

IUPAC Name |

(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICLNKVURBTKV-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673966 | |

| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187618-60-6 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187618-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Fmoc-D-Arg(Pbf)-OH in the solid-phase synthesis of desmopressin?

A1: this compound is a protected form of D-arginine, a crucial amino acid in the desmopressin peptide sequence.

Q2: How does the solid-phase synthesis method described in the paper improve upon previous methods for desmopressin production?

A2: The paper highlights that traditional air liquid-phase oxidation methods for desmopressin synthesis, often relying on iodine as an oxidizing agent, have drawbacks []. These include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)